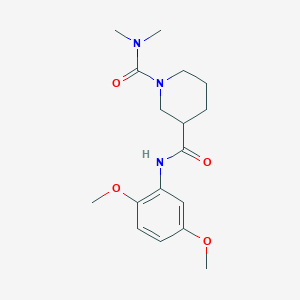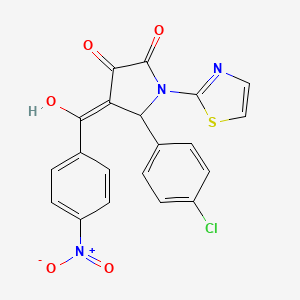![molecular formula C15H22N2O4S2 B5298563 2-{[4-(methylsulfonyl)phenyl]sulfonyl}-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5298563.png)
2-{[4-(methylsulfonyl)phenyl]sulfonyl}-2,7-diazaspiro[4.5]decane hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[4-(methylsulfonyl)phenyl]sulfonyl}-2,7-diazaspiro[4.5]decane hydrochloride, commonly known as MRS 2578, is a selective antagonist of the P2Y1 receptor. It is a chemical compound that has been extensively studied for its potential use in scientific research. The purpose of
作用机制
MRS 2578 selectively blocks the P2Y1 receptor by binding to its allosteric site. This prevents the receptor from binding to its natural ligands, such as ATP and ADP, and inhibits downstream signaling pathways. The exact mechanism of action of MRS 2578 is still being investigated, but it is believed to involve the inhibition of calcium mobilization and the activation of mitogen-activated protein kinases.
Biochemical and Physiological Effects
The biochemical and physiological effects of MRS 2578 are dependent on the specific biological system being studied. In platelets, MRS 2578 has been shown to inhibit platelet aggregation and reduce thrombus formation. In vascular smooth muscle cells, MRS 2578 has been shown to inhibit vasoconstriction and reduce blood pressure. In the central nervous system, MRS 2578 has been shown to modulate neurotransmitter release and affect synaptic plasticity.
实验室实验的优点和局限性
One of the main advantages of using MRS 2578 in lab experiments is its selectivity for the P2Y1 receptor. This allows researchers to specifically investigate the role of this receptor in various biological systems without affecting other receptors or signaling pathways. Additionally, MRS 2578 has been shown to be effective at relatively low concentrations, making it a cost-effective research tool.
One of the limitations of using MRS 2578 in lab experiments is its potential off-target effects. While MRS 2578 is selective for the P2Y1 receptor, it may also interact with other receptors or signaling pathways at higher concentrations. Additionally, the effects of MRS 2578 may vary depending on the specific biological system being studied, making it important to carefully design experiments and interpret results.
未来方向
There are several future directions for research involving MRS 2578. One area of interest is the role of the P2Y1 receptor in neurological disorders, such as Alzheimer's disease and epilepsy. MRS 2578 has been shown to modulate neurotransmitter release and affect synaptic plasticity, making it a potential therapeutic target for these disorders. Additionally, the use of MRS 2578 in combination with other drugs or therapies may enhance its effectiveness and reduce potential side effects. Finally, the development of more selective and potent P2Y1 receptor antagonists may further advance our understanding of the role of this receptor in various biological systems.
合成方法
The synthesis of MRS 2578 involves the reaction of 4-bromobenzenesulfonyl chloride with 2,7-diazaspiro[4.5]decane in the presence of potassium carbonate. The resulting intermediate is then reacted with methylsulfonyl chloride to yield MRS 2578 hydrochloride. This synthesis method has been well-established in the literature and is relatively straightforward.
科学研究应用
MRS 2578 has been extensively used in scientific research as a selective antagonist of the P2Y1 receptor. The P2Y1 receptor is a G protein-coupled receptor that is activated by extracellular nucleotides, such as ATP and ADP. It plays a critical role in a variety of physiological processes, including platelet aggregation, vascular tone, and neurotransmission. By selectively blocking the P2Y1 receptor, MRS 2578 has been used to investigate the role of this receptor in various biological systems.
属性
IUPAC Name |
2-(4-methylsulfonylphenyl)sulfonyl-2,9-diazaspiro[4.5]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S2/c1-22(18,19)13-3-5-14(6-4-13)23(20,21)17-10-8-15(12-17)7-2-9-16-11-15/h3-6,16H,2,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXZZNFQTLVSCRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC3(C2)CCCNC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(5-amino-3-methyl-1H-pyrazol-1-yl)acetyl]-4-benzyl-3-ethyl-1,4-diazepan-5-one](/img/structure/B5298509.png)
![(3S*,5S*)-1-(2-methoxybenzyl)-5-{[(2-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5298512.png)
![6-(1-methyl-1H-imidazol-2-yl)-N-[1-methyl-2-(3-methylpyridin-2-yl)ethyl]pyridazin-3-amine](/img/structure/B5298521.png)
![N-(4-{N-[(5-chloro-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)-5-methyl-2-furamide](/img/structure/B5298526.png)
![5-[4-(difluoromethoxy)benzylidene]-3-(4-methylphenyl)-2-thioxo-4-imidazolidinone](/img/structure/B5298534.png)


![2,6-dihydroxy-N-[1-methyl-2-(3-methylpyridin-2-yl)ethyl]benzamide](/img/structure/B5298555.png)
![N-[2-(2,3-dihydro-1H-inden-2-ylamino)-1-methyl-2-oxoethyl]nicotinamide](/img/structure/B5298559.png)
![N-(2-fluorophenyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide](/img/structure/B5298571.png)
![6-[(2,5-dimethyl-1H-indol-3-yl)methylene]-2-(2-furyl)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5298573.png)
![N-ethyl-N-[(3-{[3-(methoxymethyl)pyrrolidin-1-yl]carbonyl}pyrazolo[1,5-a]pyrimidin-6-yl)methyl]ethanamine](/img/structure/B5298575.png)
![4-[3-(3-fluorophenyl)-7-methoxy-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl]-3-penten-2-one](/img/structure/B5298582.png)
![2-fluoro-N-(2-methoxy-5-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B5298599.png)